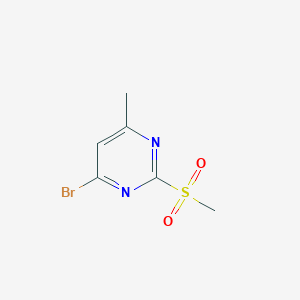

4-Bromo-6-methyl-2-(methylsulfonyl)pyrimidine

Overview

Description

“4-Bromo-6-methyl-2-(methylsulfonyl)pyrimidine” is a versatile chemical compound with immense potential in scientific research. It is a white crystalline powder and is insoluble in water but soluble in solvents like toluene and xylene .

Synthesis Analysis

The synthesis of “this compound” involves several steps. The process starts with 4,6-dihydroxy-2-thiomethylpyrimidine and phosphorus oxychloride in a reaction flask. After several hours of reaction under nitrogen protection, the excess phosphorus oxychloride is removed by reduced pressure distillation. The crude product is washed with water to obtain a brown solid, which is 4,6-dichloro-2-thiomethylpyrimidine . This compound is then placed in a three-necked flask, and a solution of sodium methoxide in methanol is added. After several hours of reaction, the reaction mixture is cooled, filtered, desolventized, and recrystallized to obtain a white solid, which is 4,6-dimethoxy-2-thiomethylpyrimidine . In another three-necked flask, 4,6-dimethoxy-2-thiomethylpyrimidine is added with a small amount of catalyst, and then a 30% hydrogen peroxide solution is added. After several hours of reaction at 50°C, the reaction product is extracted with ethyl acetate, desolventized, and the product is obtained .Molecular Structure Analysis

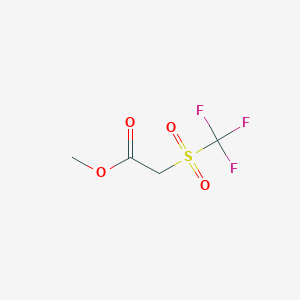

The molecular formula of “this compound” is C6H7BrN2O2S . The InChI code is 1S/C5H5BrN2O2S/c1-11(9,10)5-7-3-2-4(6)8-5/h2-3H,1H3 .Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 237.08 . It is stored in an inert atmosphere at 2-8°C .Scientific Research Applications

Mild Synthesis Methods

A study detailed a mild synthesis approach for producing 4,6-dimethyl-2-(methylsulfonyl) pyrimidine, highlighting the use of oxone for effective oxidation, which is considered safe and efficient. This methodological advancement offers a foundation for synthesizing analogs of 4-Bromo-6-methyl-2-(methylsulfonyl)pyrimidine and similar compounds with potential application in various chemical syntheses and industrial applications (S. Hongbin, 2011).

Organic Chemistry Education

Chemoselective Reactions

Research on chemoselective reactions of related electrophiles with amines describes the selective displacement of chloride and sulfone groups, offering insight into the compound's reactivity and potential applications in designing more efficient and selective synthetic routes for pharmaceuticals and other chemical entities (R. Baiazitov et al., 2013).

Antimicrobial Coatings

A study on the synthesis of new antimicrobial additives based on pyrimidine derivatives, including this compound, for surface coatings and printing ink paste indicates its potential utility in developing surfaces with antimicrobial properties. This application is significant for healthcare, food safety, and other industries requiring sanitary surface treatments (H. A. El‐Wahab et al., 2015).

Advanced Material Development

The synthesis and characterization of 4,6-dichloro-2-(methylsulfonyl)pyrimidine highlight its potential as a third-order nonlinear optical material. The comprehensive study includes structural, spectroscopic analysis, and reactivity studies, indicating its suitability for nonlinear optical devices such as optical limiting and switching, showcasing the compound's potential in advanced material development (P. Murthy et al., 2019).

Safety and Hazards

“4-Bromo-6-methyl-2-(methylsulfonyl)pyrimidine” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

It’s known that pyrimidine derivatives play a crucial role in various biological activities .

Mode of Action

It’s worth noting that pyrimidine derivatives are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that pyrimidine derivatives can influence a variety of biological pathways .

Pharmacokinetics

The compound’s predicted boiling point is 4032±370 °C, and its predicted density is 1672±006 g/cm3 .

Result of Action

It’s known that pyrimidine derivatives can have a variety of biological effects .

Action Environment

It’s known that the success of sm cross-coupling reactions, which often use pyrimidine derivatives, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Properties

IUPAC Name |

4-bromo-6-methyl-2-methylsulfonylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2S/c1-4-3-5(7)9-6(8-4)12(2,10)11/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDMHOMWYCHBDBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)S(=O)(=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[Ethyl(2,2,2-trifluoroethyl)amino]propan-1-ol hydrochloride](/img/structure/B1379220.png)

![Ethyl 2-[1-(chlorosulfonyl)cyclopropyl]acetate](/img/structure/B1379222.png)

![Tert-butyl 3-[(2-methyl-1,3-thiazol-4-yl)methoxy]pyrrolidine-1-carboxylate](/img/structure/B1379232.png)

![1-[2-(dimethylamino)ethyl]-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride hydrochloride](/img/structure/B1379234.png)

![[3-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride](/img/structure/B1379238.png)

![3-(4-Aminobutyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1379241.png)